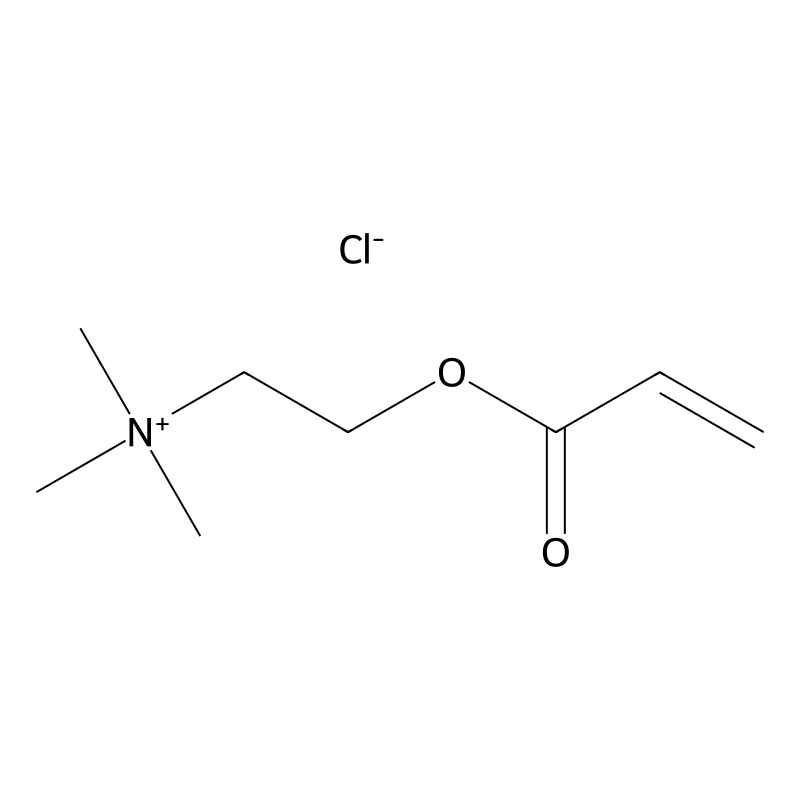

(2-(Acryloyloxy)ethyl)trimethylammonium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Gene Delivery

ATAC possesses cationic properties, meaning it carries a positive charge. This allows it to bind to negatively charged DNA molecules. Researchers are exploring the potential of ATAC as a non-viral gene delivery vector []. By complexing with DNA, ATAC could facilitate the transport of genetic material into cells for various gene therapy applications.

Antimicrobial Properties

Some studies suggest that ATAC may exhibit antimicrobial activity against certain bacteria and fungi []. The mechanism behind this activity is not fully understood, but it might involve the disruption of microbial cell membranes due to the interaction between the cationic charge of ATAC and the negatively charged components of the membrane.

Polymer Synthesis and Modification

ATAC can be used as a co-monomer in the synthesis of various polymers. The presence of the acryloyloxy group allows ATAC to participate in polymerization reactions, leading to the formation of functional polymers with specific properties. Researchers are exploring the use of ATAC in the development of hydrogels, coatings, and other advanced materials [].

(2-(Acryloyloxy)ethyl)trimethylammonium chloride is a quaternary ammonium compound characterized by the presence of both acryloyloxy and trimethylammonium functional groups. Its chemical structure comprises a trimethylammonium moiety attached to an ethyl chain, which in turn is connected to an acryloyloxy group. This unique configuration imparts specific properties that make it suitable for various applications, particularly in polymer chemistry and biological systems.

The compound has the molecular formula C₇H₁₄ClNO₂ and a molecular weight of approximately 177.64 g/mol. The presence of the acryloyloxy group allows for polymerization, making it valuable in the development of hydrogels and other polymeric materials. Additionally, the quaternary ammonium structure contributes to its cationic nature, which can enhance its interaction with negatively charged biological molecules.

- Polymerization: The acryloyloxy group can participate in free radical polymerization, leading to the formation of poly(2-(acryloyloxy)ethyl)trimethylammonium chloride. This reaction is often initiated by heat or chemical initiators.

- Quaternization: The trimethylammonium group can react with various nucleophiles, allowing for further functionalization of the compound.

- Hydrolysis: In aqueous solutions, the compound may undergo hydrolysis, leading to the formation of (2-(hydroxyethyl)ethyl)trimethylammonium chloride and acrylic acid.

These reactions are significant for tailoring the compound's properties for specific applications in materials science and biological systems.

The biological activity of (2-(Acryloyloxy)ethyl)trimethylammonium chloride is primarily attributed to its cationic nature, which facilitates interactions with negatively charged biological macromolecules such as proteins and nucleic acids. Research indicates that compounds with similar structures exhibit antimicrobial properties, making them potential candidates for use in antibacterial coatings or drug delivery systems.

Additionally, studies using computer-aided prediction methods suggest that this compound may possess various pharmacological activities, including cytotoxicity against certain cancer cell lines and potential use as an antimicrobial agent . The specific biological activities can vary based on the concentration and environmental conditions.

The synthesis of (2-(Acryloyloxy)ethyl)trimethylammonium chloride typically involves several steps:

- Synthesis of Acryloyloxy Ethanol: Acryloyl chloride is reacted with ethanol under controlled conditions to produce (2-acryloyloxy)ethanol.

- Quaternization: The resulting (2-acryloyloxy)ethanol is then reacted with trimethylamine in the presence of hydrochloric acid to form (2-(Acryloyloxy)ethyl)trimethylammonium chloride.

- Purification: The final product is purified through recrystallization or chromatography techniques to obtain a high-purity compound suitable for further applications.

(2-(Acryloyloxy)ethyl)trimethylammonium chloride has diverse applications across various fields:

- Polymer Chemistry: Used as a monomer in the synthesis of cationic polymers and hydrogels.

- Biotechnology: Potentially utilized in drug delivery systems due to its ability to interact with biological membranes.

- Antimicrobial Coatings: Its antimicrobial properties make it suitable for coatings that prevent bacterial growth on surfaces.

- Water Treatment: Employed in formulations aimed at removing contaminants from water due to its cationic charge.

Interaction studies involving (2-(Acryloyloxy)ethyl)trimethylammonium chloride focus on its binding affinity with various biomolecules. For instance, studies have shown that cationic compounds can effectively bind to negatively charged surfaces such as bacterial membranes or DNA molecules, which enhances their antimicrobial efficacy or gene delivery potential .

In vitro assays are commonly employed to evaluate these interactions, providing insights into the compound's mechanism of action and potential therapeutic applications.

Several compounds share structural similarities with (2-(Acryloyloxy)ethyl)trimethylammonium chloride. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Methacryloyloxyethyltrimethylammonium chloride | Methacrylate instead of acrylate | Higher thermal stability during polymerization |

| N,N-Dimethylacrylamide | No quaternary ammonium group | Used primarily in hydrogels but lacks cationic charge |

| Poly(ethylene glycol)-dimethacrylate | PEG backbone | Biocompatibility; used in drug delivery systems |

The uniqueness of (2-(Acryloyloxy)ethyl)trimethylammonium chloride lies in its combination of cationic charge and polymerizable acryloyloxy group, allowing for versatile applications in both material science and biomedicine while maintaining effective interactions with biological systems.

| Parameter | Optimal Conditions | Effect on Yield |

|---|---|---|

| Catalyst Type | Alkali metal phosphates/carbonates | Phosphates/carbonates >90%, Organic tin 75-80%, Isopropyl aluminum 40-50% |

| Catalyst Concentration | 0.5-2.0% w/w | Increases with concentration up to optimal point |

| Temperature Range | 90-160°C | Higher temperatures accelerate reaction but increase polymerization risk |

| Reaction Time | 5-7 hours | Longer times increase conversion but risk polymerization |

| Molar Ratio (Acrylate:2-chloroethanol) | 1:1.2 to 1:1.5 | Excess chloroethanol improves conversion |

| Solvent | None (neat) | Solvent-free preferred for industrial scale |

| Inhibitor Concentration | 200-1000 ppm | Critical to prevent unwanted polymerization |

The reaction vessel design also significantly impacts transesterification efficiency [2]. Industrial processes typically employ reactors equipped with mechanical stirrers, temperature monitors, condensers, and packed distillation towers with theoretical plate numbers around 30 [2]. This configuration facilitates the continuous removal of the small molecular alcohol byproduct, driving the equilibrium toward product formation [2].

Recent advancements in transesterification methodology have focused on developing more environmentally benign catalysts and reducing energy requirements through process intensification [1]. These improvements have collectively enhanced the industrial viability of (2-(Acryloyloxy)ethyl)trimethylammonium chloride production, making it more economically competitive and environmentally sustainable [2] [3].

Quaternary Ammoniation Reaction Mechanisms

The quaternary ammoniation reaction represents the second critical step in the synthesis of (2-(Acryloyloxy)ethyl)trimethylammonium chloride, involving the reaction between (meth)acrylic acid chlorohydrin ester and trimethylamine [2]. This reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atom of trimethylamine attacks the carbon adjacent to the chlorine atom in the chlorohydrin ester [2] [14].

The general reaction can be represented as:

(Meth)acrylic acid chlorohydrin ester + Trimethylamine → (2-(Acryloyloxy)ethyl)trimethylammonium chloride [2]

The quaternization reaction mechanism involves several distinct steps [14]. Initially, the lone pair of electrons on the nitrogen atom of trimethylamine acts as a nucleophile, attacking the partially positive carbon adjacent to the chlorine atom [14]. This forms a transition state with a developing positive charge on the nitrogen atom [14]. As the reaction progresses, the carbon-chlorine bond weakens and eventually breaks, resulting in the formation of the quaternary ammonium salt with chloride as the counterion [14].

Research has demonstrated that reaction temperature significantly influences both the rate and selectivity of the quaternization process [2] . Optimal temperatures range between 40-65°C, with lower temperatures reducing reaction rates and higher temperatures potentially promoting unwanted side reactions or polymerization [2]. The reaction is typically conducted under normal pressure conditions, though some industrial processes employ pressures up to 9 bar to enhance reaction rates [6] .

Table 2: Quaternary Ammoniation Reaction Mechanism Parameters

| Parameter | Optimal Conditions | Mechanistic Impact |

|---|---|---|

| Reaction Temperature | 40-65°C | Controls reaction rate and prevents polymerization |

| Pressure Conditions | Normal pressure to 9 bar | Higher pressure increases reaction rate |

| Trimethylamine Concentration | 33% aqueous solution | Excess amine improves conversion |

| Catalyst | Basic anion exchange resin | Facilitates nucleophilic substitution |

| Reaction Time | 90-120 minutes | Ensures complete quaternization |

| Water Content | <6% during reaction, added later | Low water prevents side reactions, added later for handling |

| Inhibitor System | Monomethyl ether hydroquinone (600 ppm) | Prevents radical formation during quaternization |

The use of basic anion exchange resins as catalysts has emerged as a significant advancement in quaternization technology [2]. These catalysts enhance reaction rates while simultaneously reducing side reactions, leading to higher product purity [2]. The catalysts function by stabilizing the developing positive charge on the nitrogen atom during the transition state, thereby lowering the activation energy barrier for the reaction [14].

Water content management represents another critical aspect of quaternization reaction control [6] . Industrial processes typically maintain water content below 6% during the initial reaction phase to minimize hydrolysis and other side reactions . After reaction completion, additional water may be added to facilitate product handling and storage .

Recent mechanistic studies have employed advanced spectroscopic techniques, including nuclear magnetic resonance and infrared spectroscopy, to elucidate the detailed reaction pathway and identify potential intermediates [13]. These insights have enabled more precise control over reaction conditions, resulting in enhanced product quality and yield [14].

Continuous Flow vs Batch Process Engineering

The industrial production of (2-(Acryloyloxy)ethyl)trimethylammonium chloride can be accomplished through either batch or continuous flow processes, each offering distinct advantages and limitations [5] [16]. The selection between these methodologies significantly impacts production efficiency, product consistency, and economic viability [21].

Batch processing represents the traditional approach for (2-(Acryloyloxy)ethyl)trimethylammonium chloride synthesis, involving the sequential addition of reactants to a single vessel where the reaction proceeds to completion before product isolation [5]. This methodology offers considerable flexibility, allowing for mid-reaction adjustments and accommodating various reaction scales [21]. However, batch processes face challenges related to heat transfer limitations, particularly during the exothermic quaternization reaction, potentially leading to localized overheating and product degradation [2] [21].

Continuous flow processing has emerged as an alternative methodology, involving the continuous pumping of reactants through a reactor system where the reaction occurs as materials flow through [21]. This approach offers several advantages for (2-(Acryloyloxy)ethyl)trimethylammonium chloride production, including enhanced heat transfer efficiency due to higher surface-to-volume ratios, improved mixing characteristics, and more precise reaction control [21]. Research has demonstrated that continuous flow systems can achieve more consistent product quality with reduced batch-to-batch variation [16] [21].

Table 3: Continuous Flow vs Batch Process Engineering Comparison

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Reaction Control | Manual adjustments possible | Automated precise control |

| Heat Transfer | Limited by vessel surface area | Enhanced due to high surface-to-volume ratio |

| Mass Transfer | Dependent on mixing efficiency | Improved by microfluidic design |

| Scale-up Complexity | Requires equipment redesign | Linear scale-up by increasing flow rate |

| Product Consistency | Batch-to-batch variation | Highly consistent product quality |

| Safety Profile | Higher risk for exothermic reactions | Reduced risk due to smaller reaction volumes |

| Capital Investment | Lower initial investment | Higher initial investment |

| Operating Cost | Higher labor costs | Lower labor costs |

| Production Volume | Limited by vessel size | Theoretically unlimited |

| Process Flexibility | Highly flexible for different products | Less flexible, optimized for specific reactions |

Studies comparing both methodologies for (2-(Acryloyloxy)ethyl)trimethylammonium chloride production have revealed that continuous flow processes can achieve up to 15-20% higher yields compared to batch processes, primarily due to improved reaction control and reduced side product formation [16] [21]. Additionally, continuous flow systems demonstrate superior energy efficiency, with some implementations reporting 30-40% reductions in energy consumption per unit of product [21].

The quaternization reaction, in particular, benefits significantly from continuous flow processing due to its exothermic nature [6] [16]. The enhanced heat transfer capabilities of flow reactors prevent localized overheating, reducing the risk of unwanted polymerization and improving product quality [16]. Research has shown that continuous flow quaternization can achieve conversion rates exceeding 98% with minimal byproduct formation [16].

Despite these advantages, the implementation of continuous flow processes requires higher initial capital investment and specialized expertise [21]. The economic viability of transitioning from batch to continuous flow production depends on production volume, with continuous flow becoming increasingly advantageous at larger scales [21]. Recent technological advancements, including modular flow reactor designs and improved process analytical technologies, have reduced implementation barriers, making continuous flow processing increasingly accessible for (2-(Acryloyloxy)ethyl)trimethylammonium chloride production [16] [21].

Purification Strategies and Yield Maximization

The purification of (2-(Acryloyloxy)ethyl)trimethylammonium chloride represents a critical determinant of final product quality and overall process economics [2]. Various purification strategies have been developed, each offering specific advantages depending on the impurity profile and desired product specifications [2] [3].

Vacuum distillation serves as a primary purification method for the intermediate (meth)acrylic acid chlorohydrin ester produced during the transesterification step [2]. Optimal distillation conditions typically involve temperatures between 64-70°C at reduced pressures around 20 mmHg [2]. This approach effectively separates the desired product from unreacted starting materials and byproducts, achieving purities exceeding 98% with recovery rates of 80-95% [2].

For the final (2-(Acryloyloxy)ethyl)trimethylammonium chloride product, multiple purification strategies may be employed sequentially to achieve desired purity levels [2] [3]. Phase separation techniques effectively remove residual trimethylamine following the quaternization reaction, while filtration removes the solid catalyst [2]. Subsequent vacuum drying at approximately 80°C removes residual water and volatile impurities, yielding the final product with purities exceeding 98% [2].

Table 4: Purification Strategies and Yield Maximization

| Purification Method | Process Parameters | Yield Impact | Purity Achieved |

|---|---|---|---|

| Vacuum Distillation | 64-70°C/20mmHg | 80-95% recovery | >98% |

| Crystallization | Temperature controlled cooling | 75-85% recovery | >99% |

| Extraction | Organic/aqueous phase separation | 85-95% recovery | >95% |

| Ion Exchange | Resin-based impurity removal | 90-98% recovery | >99% |

| Membrane Filtration | Ultrafiltration/nanofiltration | 85-95% recovery | >95% |

| Adsorption | Activated carbon treatment | 90-95% recovery | >98% |

| Precipitation | Anti-solvent addition | 70-80% recovery | >95% |

Ion exchange purification has emerged as a particularly effective method for removing ionic impurities from (2-(Acryloyloxy)ethyl)trimethylammonium chloride solutions [5] [7]. This approach employs specialized resins that selectively bind impurity ions while allowing the product to pass through [7]. Research has demonstrated that ion exchange purification can achieve purities exceeding 99% with minimal product loss, resulting in recovery rates of 90-98% [7].

Yield maximization strategies focus on optimizing each process step while minimizing losses during purification [2] [3]. Key approaches include:

Precise reaction parameter control during both transesterification and quaternization steps to maximize conversion and minimize byproduct formation [2].

Implementation of efficient separation technologies that maximize product recovery while achieving desired purity specifications [2] [3].

Recycling of unreacted starting materials, particularly during the transesterification step, where unreacted (meth)acrylate can be recovered and reused [2].

Optimization of inhibitor systems to prevent polymerization during both synthesis and purification stages, thereby reducing yield losses due to polymer formation [2] [3].

Recent advancements in purification technology include the development of continuous crystallization processes that achieve higher purities while reducing solvent consumption [8]. Additionally, membrane-based separation technologies have demonstrated promise for efficient purification of (2-(Acryloyloxy)ethyl)trimethylammonium chloride, offering reduced energy requirements compared to traditional distillation methods [7] [8].

Physical Description

UNII

GHS Hazard Statements

H302 (99.45%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (58.68%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (64.74%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (20.39%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Utilities

Ethanaminium, N,N,N-trimethyl-2-[(1-oxo-2-propen-1-yl)oxy]-, chloride (1:1): ACTIVE